4-[benzyl(propan-2-yl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide
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Overview
Description
4-[benzyl(propan-2-yl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a complex organic compound with a unique structure that combines a benzyl group, a sulfamoyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves multiple steps, starting with the preparation of the benzyl(propan-2-yl)sulfamoyl intermediate. This intermediate can be synthesized through a reaction between benzyl chloride and propan-2-ylamine, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The resulting sulfamoyl compound is then coupled with 5-methyl-1,2-oxazole-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation step and the coupling reaction, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(propan-2-yl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes due to its sulfamoyl group.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory and antimicrobial properties.
Industry: As a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the benzyl and oxazole groups can enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
4-[benzyl(propan-2-yl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide: can be compared with other sulfonamide derivatives and oxazole-containing compounds.
Sulfonamide derivatives: These compounds are known for their antibacterial properties and are used in various therapeutic applications.
Oxazole-containing compounds: These compounds are often used in medicinal chemistry for their bioactive properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can provide a synergistic effect in terms of binding affinity and specificity for molecular targets. This makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15(2)24(14-17-7-5-4-6-8-17)29(26,27)19-11-9-18(10-12-19)21(25)22-20-13-16(3)28-23-20/h4-13,15H,14H2,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIWWUXRQRPITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346040 |
Source
|
Record name | 4-[Benzyl(propan-2-yl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868676-97-5 |
Source
|
Record name | 4-[Benzyl(propan-2-yl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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